2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H5F3N2O4 and a molecular weight of 238.12 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group attached to a pyrimidine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dihydroxypyrimidine-5-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoroethyl 2,4-dihydroxypyrimidine-5-carboxylate include other trifluoroethyl-substituted pyrimidines and pyrimidine carboxylates. These compounds share structural similarities but may differ in their reactivity and applications. The unique trifluoroethyl group in this compound provides distinct chemical properties that can be advantageous in specific research and industrial applications .
Properties
Molecular Formula |
C7H5F3N2O4 |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)2-16-5(14)3-1-11-6(15)12-4(3)13/h1H,2H2,(H2,11,12,13,15) |
InChI Key |
KZVZDGDHAAAMLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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